3-(4-Fluorophenyl)-N-(2-(4-fluorophenyl)acetyl)propiolamide
Description
3-(4-Fluorophenyl)-N-(2-(4-fluorophenyl)acetyl)propiolamide is a fluorinated organic compound characterized by two 4-fluorophenyl groups linked via an acetylpropiolamide backbone. Fluorinated aromatic compounds are often studied for their enhanced stability, bioavailability, and binding affinity in biological systems .
Properties
Molecular Formula |
C17H11F2NO2 |
|---|---|
Molecular Weight |
299.27 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[2-(4-fluorophenyl)acetyl]prop-2-ynamide |
InChI |
InChI=1S/C17H11F2NO2/c18-14-6-1-12(2-7-14)5-10-16(21)20-17(22)11-13-3-8-15(19)9-4-13/h1-4,6-9H,11H2,(H,20,21,22) |
InChI Key |
SEVAFCUNTUNIQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC(=O)C#CC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-N-(2-(4-fluorophenyl)acetyl)propiolamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Fluorophenyl Acetyl Intermediate: This step involves the acylation of 4-fluorophenyl with an appropriate acylating agent under controlled conditions.
Coupling Reaction: The intermediate is then coupled with propiolamide using a suitable coupling reagent, such as EDCI or DCC, in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-N-(2-(4-fluorophenyl)acetyl)propiolamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-N-(2-(4-fluorophenyl)acetyl)propiolamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-N-(2-(4-fluorophenyl)acetyl)propiolamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
(a) N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide (CAS 329777-61-9)
- Molecular Formula: C₁₉H₁₉ClFNO
- Molar Mass : 331.81 g/mol
- Key Features : Incorporates a chloro-fluorophenyl group and an isobutyl-substituted phenyl ring. The α,β-unsaturated amide (prop-2-enamide) backbone differs from the propiolamide group in the target compound, altering electronic properties and reactivity .
(b) 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)
- Structural Highlights : Contains three fluorophenyl groups and a triazolyl-pyrazolyl-thiazole scaffold. Crystallographic analysis reveals planar molecular conformations with one fluorophenyl group perpendicular to the plane, suggesting steric and electronic differences compared to the acetylpropiolamide structure .
(c) 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one
- Functional Groups: A fluorophenyl ketone with a pyrrolidine side chain.
Comparative Data Table
Biological Activity
3-(4-Fluorophenyl)-N-(2-(4-fluorophenyl)acetyl)propiolamide, a synthetic compound belonging to the class of amides, has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer research. This compound is characterized by a fluorinated aromatic ring and an acetyl group, which may enhance its interaction with biological targets. The molecular formula is .
Chemical Structure and Properties
The compound features a unique structural composition that includes:
- A 4-fluorophenyl group
- An acetyl moiety
- A 3-phenylpropiolamide structure
This configuration may contribute to its biological activity by influencing its pharmacokinetics and interaction with cellular targets.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Notably, studies have shown that these compounds can induce apoptosis in cancer cells and inhibit key signaling pathways associated with tumor growth and proliferation.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| This compound | Contains a fluorinated aromatic ring | Potential anticancer agent |
| N-(2-(4-Fluorophenyl)acetyl)-3-phenylpropiolamide | Similar structure with variations in substituents | Induces apoptosis in cancer cells |
| N-(4-Methoxyphenyl)acetamide | Contains a methoxy group | Antimicrobial properties |
| N-(2-Chlorophenyl)-3-phenylpropiolamide | Contains a chlorinated aromatic ring | Cytotoxic effects |
The mechanism by which this compound exerts its biological effects is believed to involve selective binding to proteins involved in cell signaling pathways. The presence of the fluorine atom enhances the compound's binding affinity due to increased electron-withdrawing effects, which stabilize interactions with target proteins.
Research has shown that similar compounds can act as covalent inhibitors, targeting specific residues within proteins such as the epidermal growth factor receptor (EGFR). This interaction can lead to altered cellular responses and inhibition of tumor growth.
Case Studies
-
In Vitro Studies on Cancer Cell Lines
In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For example, studies involving A431 cells (a model for epidermoid carcinoma) showed significant inhibition of cell proliferation at micromolar concentrations. -
Targeting EGFR
A study highlighted the ability of related compounds to covalently bind to EGFR, leading to effective inhibition of phosphorylation and subsequent signaling cascades involved in cancer progression. This suggests that this compound may similarly engage EGFR or other relevant targets in a cellular context.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
